molecular formula C19H20ClN3OS B4544094 3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4544094
M. Wt: 373.9 g/mol
InChI Key: KMXZZALSSJJVQA-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic compounds, particularly triazoles, which are known for their diverse chemical and biological activities. The incorporation of chloro, methyl, and phenoxy groups into the triazole ring can significantly influence its chemical behavior and utility in various fields, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves microwave-assisted or conventional heating methods. For instance, Raval et al. (2010) described a convenient, rapid microwave-assisted synthesis of similar triazole compounds using acidic alumina, demonstrating the efficiency of microwave techniques in promoting condensation reactions between triazole precursors and various aromatic aldehydes (Raval, Patel, Patel, & Desai, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the arrangement of substituents around the triazole ring, significantly impacts their physical and chemical properties. X-ray diffraction techniques and density functional theory (DFT) calculations have been used to determine and optimize the molecular structure of similar compounds, revealing dihedral angles and hydrogen bonding patterns that contribute to their stability (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including condensation, aminomethylation, and cyclization, to produce novel derivatives with potentially useful properties. The reactivity of triazole derivatives towards different reagents and conditions has been explored, leading to the synthesis of compounds with varied functional groups and biological activities (Bekircan, Ülker, & Menteşe, 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are crucial for their application in different areas, including materials science and pharmaceuticals. Studies often involve spectroscopic methods like FT-IR, UV-visible, and NMR to characterize these compounds (Srivastava et al., 2016).

properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-13-4-6-15(7-5-13)12-25-19-22-21-18(23(19)3)11-24-16-8-9-17(20)14(2)10-16/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXZZALSSJJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

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